Thallium(I) bromide

Übersicht

Beschreibung

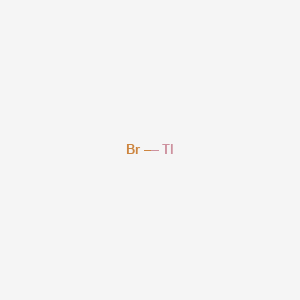

Thallium(I) bromide is a chemical compound of thallium and bromine with the chemical formula TlBr . It appears as a yellow crystalline solid . This salt is used in room-temperature detectors of X-rays, gamma-rays, and blue light, as well as in near-infrared optics . It is a semiconductor with a band gap of 2.68 eV .

Synthesis Analysis

Thallium(I) bromide can be synthesized by reacting thallium and bromine or by reacting sodium or potassium bromide with any thallium compound . Another study suggests that during an oscillating reaction, thallium(I) can be oxidized by bromine-containing compounds .Chemical Reactions Analysis

Thallium(I) bromide participates in a synthesis reaction where one mole of Thallium [Tl] and one mole of Bromine [Br] combine to form one mole of Thallium (I) Bromide [TlBr] . During an oscillating reaction, thallium(I) can be oxidized by bromine-containing compounds .Physical And Chemical Properties Analysis

Thallium(I) bromide has a molar mass of 284.287 g/mol . It has a density of 7.5 g/cm³ , a melting point of 460 °C , and a boiling point of 819 °C . Its solubility in water is 0.59 g/L at 25 °C . It is a yellow-white solid and hygroscopic . It gets darker when light shines on it .Wissenschaftliche Forschungsanwendungen

Thallium(I) Bromide in Infrared Optics

Thallium(I) bromide, also known as thallium bromide, is utilized in infrared optics due to its ability to form crystals that are transparent in the infrared range. These crystals are particularly useful in infrared optical materials because of their unique conductivity properties when exposed to infrared light .

Radiation Detection

Thallium bromide’s high atomic number and high stopping power make it an excellent material for radiation detection. It is used in semiconductor and scintillator radiation detectors, which are crucial for medical imaging, homeland security, industrial monitoring, environmental survey, and physical science applications .

Stable Room-Temperature Semiconductor

Despite challenges with polarization at room temperature, thallium bromide has been developed as a stable room-temperature semiconductor for radiation detection. This advancement enhances the efficiency and practicality of TlBr devices in various applications .

Paleoceanographic Research

In the field of Earth sciences, thallium isotopes, including those from thallium(I) bromide, are used to investigate paleoceanographic processes. They provide insights into the supply of iron and manganese to the water column over extended time scales .

Safety And Hazards

Thallium(I) bromide is extremely toxic and a cumulative poison which can be absorbed through the skin . Acute and chronic effects of ingesting thallium compounds include fatigue, limb pain, peripheral neuritis, joint pain, loss of hair, diarrhea, vomiting, vision loss, and damage to the central nervous system, liver, and kidneys . It is fatal if swallowed or inhaled .

Zukünftige Richtungen

Thallium bromide is an emerging semiconductor material for gamma-ray detectors . Detectors based on TlBr have higher spectral resolution, higher detection efficiency, and significantly lower fabrication costs compared to those of any other room-temperature semiconductor material . Thallium bromide crystallizes in the cesium chloride structure . This bcc structure contains a Tl+ ion in the center of the cube with Br- ions at the corners .

Eigenschaften

IUPAC Name |

bromothallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.Tl/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAPATLGJSQQBU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlBr, BrTl | |

| Record name | thallium(I) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894983 | |

| Record name | Thallium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium(I) bromide | |

CAS RN |

7789-40-4 | |

| Record name | Thallium bromide (TlBr) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thallium bromide (TlBr) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.